![molecular formula C14H11ClN2OS2 B2641804 5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 905677-23-8](/img/structure/B2641804.png)
5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Synthesis of Benzothiazole Derivatives
Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These synthetic developments have been crucial in the advancement of benzothiazole-based compounds .
Structure-Activity Relationships
The structure-activity relationships of new benzothiazole derivatives have been studied, along with the molecular docking studies of selected compounds against the target DprE1 . This research is aimed at finding a potent inhibitor with enhanced anti-tubercular activity .
Anti-Bacterial and Anti-Fungal Properties
Benzothiazole derivatives have shown significant anti-bacterial and anti-fungal properties . Changes in the functional group at the 2nd position of the benzothiazole ring can induce a significant change in the biological activity of these compounds .
Anti-Oxidant and Anti-Microbial Properties
Benzothiazole derivatives have also demonstrated anti-oxidant and anti-microbial properties . These properties make them potential candidates for the development of new therapeutic agents .
Anti-Proliferative and Anti-Convulsant Properties
Benzothiazole derivatives have shown anti-proliferative and anti-convulsant properties . These properties suggest that benzothiazole derivatives could be used in the treatment of various diseases, including cancer and epilepsy .
Future Directions
Benzothiazole derivatives, including “5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide”, present a promising area of research due to their diverse biological activities . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .
properties
IUPAC Name |
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-9(6-7)16-14(20-12)17-13(18)10-3-4-11(15)19-10/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAHQROZXOORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
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